molecular formula C5H13NO3S B2510574 N-(2-hydroxypropyl)-N-methylmethanesulfonamide CAS No. 106894-77-3

N-(2-hydroxypropyl)-N-methylmethanesulfonamide

Cat. No.: B2510574
CAS No.: 106894-77-3
M. Wt: 167.22
InChI Key: WXCXGDONMSBJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxypropyl)-N-methylmethanesulfonamide is a sulfonamide derivative characterized by a hydroxypropyl group and a methyl group attached to the sulfonamide nitrogen.

Properties

IUPAC Name

N-(2-hydroxypropyl)-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO3S/c1-5(7)4-6(2)10(3,8)9/h5,7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCXGDONMSBJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)S(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)-N-methylmethanesulfonamide typically involves the reaction of N-methylmethanesulfonamide with 2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{N-methylmethanesulfonamide} + \text{2-hydroxypropylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Factors such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used to substitute the sulfonamide group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-hydroxypropyl)-N-methylmethanesulfonamide has found applications in several scientific research areas:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-hydroxypropyl)-N-methylmethanesulfonamide exerts its effects involves interactions with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with target molecules, while the sulfonamide group can participate in various chemical interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Structural Features

  • Target Compound : Features a linear 2-hydroxypropyl chain and a methyl group.
  • N-(3-Hydroxy-2,2-dimethylpropyl)methanesulfonamide (CAS 939900-50-2) : Branched hydroxypropyl chain with dimethyl substituents, likely enhancing steric hindrance and reducing solubility compared to the linear target compound .
  • N-[(2R)-2-hydroxypropyl]methanesulfonamide (CAS 1568005-21-9) : Stereospecific R-configuration hydroxypropyl group, which may influence biological interactions (e.g., receptor binding) .

Physical Properties

A comparative analysis of thermal stability and solubility can be inferred from analogs:

  • N-(4-Hydroxy-3,5-bis(methylsulfonyl)phenyl)-N-methylmethanesulfonamide : Melting point 213–215°C (decomposition), significantly higher than typical sulfonamides due to strong intermolecular forces from multiple sulfonyl groups .
  • Target Compound : Expected to exhibit a lower melting point (~100–150°C) due to fewer sulfonyl groups and presence of a hydrophilic hydroxypropyl chain.

Electronic and Reactivity Profiles

  • 2-(N-Allylsulfamoyl)-N-propylbenzamide () : Studied via DFT calculations, showing HOMO-LUMO gaps and thermodynamic parameters. Similar methods could predict the target compound’s electronic properties, such as nucleophilicity of the sulfonamide nitrogen .
  • N-(2-hydroxy-3,5-diisopropylphenyl)benzenesulfonamide () : Quantum-chemical calculations revealed electron-withdrawing effects of substituents, suggesting that the hydroxypropyl group in the target compound may enhance electron density at the sulfonamide moiety .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Features Melting Point (°C) Applications/Notes
N-(2-hydroxypropyl)-N-methylmethanesulfonamide Not available Not provided Linear hydroxypropyl, methyl ~100–150 (est.) Pharma intermediates
N-(2-Hydroxypropyl) Methacrylamide 21442-01-3 C₇H₁₃NO₂ Methacrylamide group Not available Polymer chemistry
N-(3-Hydroxy-2,2-dimethylpropyl)methanesulfonamide 939900-50-2 Not provided Branched, dimethyl Not available Reduced solubility
N-[(2R)-2-hydroxypropyl]methanesulfonamide 1568005-21-9 Not provided R-configuration Not available Stereospecific activity
N-(4-Hydroxy-3,5-bis(methylsulfonyl)phenyl)-N-methylmethanesulfonamide Not available Not provided Multiple sulfonyl groups 213–215 (dec.) High thermal stability

Key Findings and Implications

  • Hydrophilicity : The hydroxypropyl group in the target compound likely enhances water solubility compared to halogenated analogs (e.g., ’s dichlorophenyl derivative) .
  • Thermal Stability : Fewer sulfonyl groups result in lower thermal stability than ’s multi-sulfonyl compound .
  • Stereochemistry : The R-enantiomer () may exhibit distinct pharmacokinetic profiles compared to racemic mixtures .

Biological Activity

N-(2-hydroxypropyl)-N-methylmethanesulfonamide is a compound that has garnered attention in various biomedical applications due to its unique chemical properties and biological activities. This article explores the compound's biological activity, focusing on its pharmacokinetics, therapeutic potential, and safety profile, supported by data tables and relevant case studies.

This compound is a sulfonamide derivative featuring a hydroxypropyl group. Its structure contributes to its solubility and interaction with biological systems, making it useful in drug formulation and delivery systems.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various contexts. Notably, it has been incorporated into polymer-drug conjugates, enhancing the delivery of therapeutic agents like doxorubicin.

Table 1: Pharmacokinetic Parameters of this compound Conjugates

Study ReferenceDose (mg/m²)T_max (h)C_max (µg/mL)Elimination Half-life (h)
3201.8Varies93
100.52.0Not specified

Antitumor Activity

Research indicates that this compound, particularly in the form of polymer conjugates, exhibits significant antitumor activity. In a Phase I clinical trial involving patients with refractory cancers, the polymer-drug conjugate demonstrated efficacy with minimal toxicity compared to free drug formulations.

Case Study: PK1 Conjugate

  • Patient Demographics : 36 patients with various cancers.
  • Results : Two partial responses and two minor responses were observed in patients with non-small cell lung cancer (NSCLC), colorectal cancer, and anthracycline-resistant breast cancer.
  • Toxicity Profile : No polymer-related toxicity was reported, indicating a favorable safety profile for the conjugate .

Safety and Toxicity

The safety profile of this compound is critical for its application in clinical settings. Studies have shown that while the compound can induce some degree of irritation (classified as skin corrosion/irritation category 2), it does not exhibit significant systemic toxicity when used within therapeutic ranges.

Table 2: Toxicity Observations in Animal Studies

Animal ModelDose (mg/kg)Observed Effects
Rats10No significant hepatic toxicity
Mice5Mild hematological changes
Beagle Dogs8Acute but reversible cardiovascular changes

The mechanism by which this compound exerts its biological effects primarily involves its role in drug delivery systems. The compound facilitates the targeted delivery of chemotherapeutic agents through:

  • Pinocytosis : Cellular uptake occurs via membrane invagination.
  • Lysosomal Targeting : The drug is released intracellularly after being processed by lysosomal enzymes, enhancing therapeutic efficacy while minimizing systemic exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.